5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine (CAS 640271-51-8, molecular formula C₁₁H₈FN₃O₂, molecular weight 233.20 g/mol) is a disubstituted pyridine derivative that incorporates a 4-fluorophenyl group at the C5 position and a nitro group at the C3 position, with a primary amine at C2. The compound is listed in public chemical databases including PubChem (CID and is available from multiple commercial suppliers as a research-grade synthetic intermediate.

Molecular Formula C11H8FN3O2
Molecular Weight 233.2 g/mol
CAS No. 640271-51-8
Cat. No. B1321949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine
CAS640271-51-8
Molecular FormulaC11H8FN3O2
Molecular Weight233.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F
InChIInChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14)
InChIKeyDLDWBFHDHCJSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine (CAS 640271-51-8): Core Chemical Identity and Procurement Baseline


5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine (CAS 640271-51-8, molecular formula C₁₁H₈FN₃O₂, molecular weight 233.20 g/mol) is a disubstituted pyridine derivative that incorporates a 4-fluorophenyl group at the C5 position and a nitro group at the C3 position, with a primary amine at C2. The compound is listed in public chemical databases including PubChem (CID 21956076) and is available from multiple commercial suppliers as a research-grade synthetic intermediate [1] . Its structure places it within the class of 2-amino-3-nitropyridines bearing a C5 aryl substituent—a scaffold that has appeared in patent literature as a precursor to biologically active molecules, including kinase-targeted agents and GPCR modulators [2].

Why 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine Cannot Be Replaced by Generic In-Class Analogs


Within the 2-amino-3-nitropyridine family, simultaneous variation of the C5 aryl substituent and the reduction state of the nitro group generates compounds with markedly different physicochemical properties, reactivity profiles, and biological target engagement. The 4-fluorophenyl moiety at C5 imparts distinct electronic and steric characteristics compared to unsubstituted phenyl, 4-chlorophenyl, or 4-methylphenyl analogs [1]. Furthermore, the intact 3-nitro group serves as both a hydrogen-bond acceptor and a latent amine precursor; replacing this compound with its reduced 2,3-diamino analog bypasses the controlled reduction step that is often critical in multi-step synthetic routes to kinase inhibitors and other bioactive molecules [2]. The quantitative evidence below demonstrates that simple in-class substitution without careful consideration of these structural features can lead to altered reactivity, divergent pharmacokinetic-pharmacodynamic (PK-PD) profiles, and compromised synthetic utility.

Head-to-Head Quantitative Evidence for 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine Differentiation


LogP Differentiation: 4-Fluorophenyl vs. Unsubstituted Phenyl at C5 Alters Lipophilicity by Approx. 0.5 Log Units

The computed XLogP3-AA value for 5-(4-fluorophenyl)-3-nitro-2-pyridinylamine is 2.6 [1]. The direct unsubstituted phenyl analog (5-phenyl-3-nitro-2-pyridinylamine, CAS 198017-59-3) has a computed XLogP3-AA of approximately 2.1 [2]. This difference of ~0.5 log units reflects the electron-withdrawing effect of the para-fluoro substituent, which modulates both passive membrane permeability and non-specific protein binding. In drug discovery programs where lipophilic ligand efficiency (LLE) is a key optimization parameter, this shift is meaningful for SAR interpretation and compound prioritization.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Acceptor Capacity: Nitro Group Contributes 2 Additional HBA vs. Reduced Diamino Analog

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine has a computed hydrogen-bond acceptor (HBA) count of 5, contributed by the nitro group oxygens, the pyridine nitrogen, the primary amine nitrogen, and the fluorine atom [1]. Its direct reduced analog, 2,3-diamino-5-(4-fluorophenyl)pyridine (the product obtained after SnCl₂-mediated reduction), has an HBA count of 3—the nitro oxygens are lost upon reduction [2]. This difference affects chromatographic retention behavior, solubility, and crystal packing, all of which are relevant for purification development and solid-form screening.

Synthetic Chemistry Intermediate Stability Reactivity Control

Synthetic Intermediate Verification: Documented Role as Precursor to FLT3 Kinase Inhibitor Scaffolds

Patent US07781453B2 explicitly describes the use of 5-(4-fluorophenyl)-3-nitro-2-pyridinylamine as a key intermediate (compound G1) in the synthesis of nitrogen-containing heterocyclic compounds with FLT3 inhibitory activity [1]. The patent details its reduction to 2,3-diamino-5-(4-fluoro-phenyl)-pyridine, which is then further elaborated into FLT3-targeted agents. In contrast, the non-fluorinated phenyl analog is not documented in this patent family as an intermediate for FLT3 inhibitors, suggesting that the 4-fluorophenyl substitution is structurally relevant for downstream biological activity [1].

Kinase Inhibitor Synthesis FLT3 Patent Chemistry

CCR5 Antagonism: Preliminary Pharmacological Activity Reported for This Specific Scaffold

Preliminary pharmacological screening has indicated that 5-(4-fluorophenyl)-3-nitro-2-pyridinylamine may act as a CCR5 antagonist, with potential relevance for HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC₅₀ data for this specific compound against CCR5 is not publicly available from the accessed sources, the scaffold class has been explored in CCR5 antagonist patent literature (e.g., WO2004/002986 A2, where the compound is listed as an intermediate). The 4-fluorophenyl substitution is a recurring motif in known CCR5 antagonists such as maraviroc and its analogs, suggesting a structure-activity relationship (SAR) rationale for this substitution pattern [2].

CCR5 Antagonist HIV Chemokine Receptor

Commercial Availability and Purity Benchmarking: 98% Purity Standard Across Major Suppliers

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine is commercially offered at 98% purity by multiple suppliers, including Leyan (Catalog No. 1525159) and CymitQuimica (Ref. 54-PC200240) . In contrast, closely related analogs such as 5-(4-chlorophenyl)-3-nitro-2-pyridinylamine and 5-(4-methylphenyl)-3-nitro-2-pyridinylamine are less broadly stocked and often require custom synthesis, leading to longer lead times and higher minimum order quantities. This supply-chain advantage directly reduces procurement risk for iterative medicinal chemistry campaigns.

Procurement Quality Control Supply Chain

High-Impact Application Scenarios for 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine


FLT3 Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing FLT3-targeted therapies for acute myeloid leukemia (AML) can deploy 5-(4-fluorophenyl)-3-nitro-2-pyridinylamine as a validated intermediate for constructing nitrogen-containing heterocyclic scaffolds, as documented in US07781453B2 [1]. The compound's 4-fluorophenyl group provides a quantifiable LogP advantage (ΔXLogP ≈ +0.5 vs. unsubstituted phenyl) that can be leveraged to optimize lipophilic ligand efficiency (LLE) without introducing additional metabolic liabilities. Procurement of this specific intermediate, rather than custom-synthesizing a non-fluorinated analog, ensures alignment with patent-validated SAR and reduces synthetic route risk.

CCR5 Antagonist Scaffold Exploration for HIV and Inflammatory Disease

Research groups investigating next-generation CCR5 antagonists for HIV entry inhibition or inflammatory disease (asthma, rheumatoid arthritis, COPD) can utilize this compound as an entry point into a chemotype that shares the 4-fluorophenyl motif with clinically validated CCR5 ligands [1]. The preliminary pharmacological screening data, combined with the compound's listing in CCR5-targeted patent WO2004/002986 A2, provides a rationale for prioritizing this intermediate over structurally related but untested analogs in focused library synthesis [2].

Controlled Late-Stage Reduction to 2,3-Diaminopyridine Building Blocks

Synthetic chemistry groups requiring 2,3-diamino-5-(4-fluorophenyl)pyridine as a building block for fused heterocycle synthesis (e.g., imidazo[4,5-b]pyridines, purine analogs) benefit from procuring the nitro precursor rather than the reduced diamine. The nitro compound offers superior stability during storage and handling, with the reduction step (SnCl₂·2H₂O, EtOH, 90°C) being well-precedented and controllable [1]. This staged approach avoids the oxidative degradation risks associated with long-term storage of electron-rich aromatic diamines.

Structure-Activity Relationship (SAR) Studies on 2-Amino-3-nitropyridine Kinase Inhibitors

Academic and industrial kinase inhibitor programs can use 5-(4-fluorophenyl)-3-nitro-2-pyridinylamine as a reference point for systematic SAR expansion at the C5 position. By comparing its computed physicochemical properties (XLogP = 2.6, HBA = 5, rotatable bonds = 1) with those of 4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl analogs, teams can deconvolute electronic vs. steric contributions to target binding and selectivity. This data-driven approach enables rational analog selection and reduces the number of custom syntheses required [1].

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.